
2-(2-Etoxi fenoxi)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyphenoxy)aniline is an organic compound with the chemical formula C14H15NO2. It is a derivative of aniline, where the aniline moiety is substituted with an ethoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-(2-Ethoxyphenoxy)aniline is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biochemical research, particularly in studies involving proteomics and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .
Safety and Hazards
Anilines are known to be toxic in nature . They are harmful when inhaled through the air or absorbed through the skin as they produce nitrogen oxides, which are harmful to the environment . Therefore, it’s important to handle “2-(2-Ethoxyphenoxy)aniline” with care, using appropriate safety measures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)aniline typically involves the reaction of 2-ethoxyphenol with aniline in the presence of a suitable catalyst. One common method involves the use of a phase-transfer catalyst to facilitate the reaction between 2-ethoxyphenol and aniline under mild alkaline conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(2-Ethoxyphenoxy)aniline can be achieved through a similar synthetic route but on a larger scale. The process involves the use of 2-ethoxyphenol and aniline as raw materials, with the addition of a phase-transfer catalyst and a mild dilute aqueous alkali. The reaction mixture is then subjected to distillation and recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxyphenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Propoxyphenoxy)aniline: Similar structure but with a propoxy group instead of an ethoxy group.
2-(2-Butoxyphenoxy)aniline: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-(2-Ethoxyphenoxy)aniline is unique due to its specific ethoxyphenoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of specialized organic compounds and in studies involving enzyme interactions .
Propiedades
IUPAC Name |
2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSPJOASPGERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
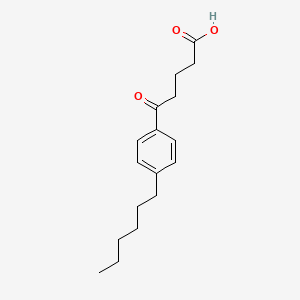
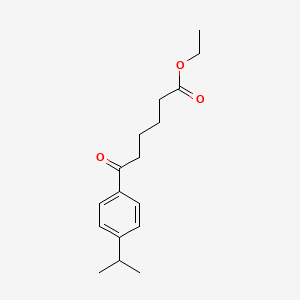
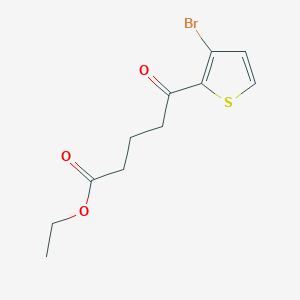
![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)
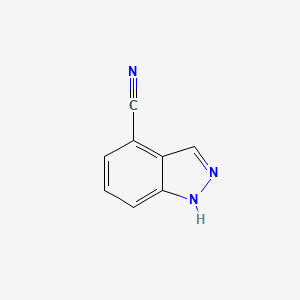


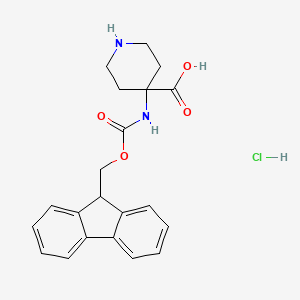
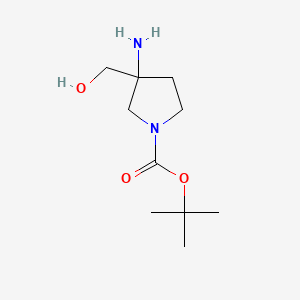

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
